REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14]#[N:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C1(C(C2C=CC=CC=2)=[NH:23])C=CC=CC=1.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1.C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:23][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14]#[N:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:2.3,6.7.8.9.10|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCOCC1)C#N
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=N)C1=CC=CC=C1
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Name
|
|
Quantity
|
921 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
88 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
130 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 10 hr under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the insoluble substance was removed by filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To a solution of the residue in methanol (10 mL) were added hydroxylamine hydrochloride (440 mg) and sodium acetate (530 mg)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
0.1 M aqueous sodium hydroxide solution and ethyl acetate were added
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The obtained organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1(CCOCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 910 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |